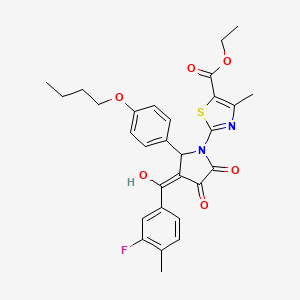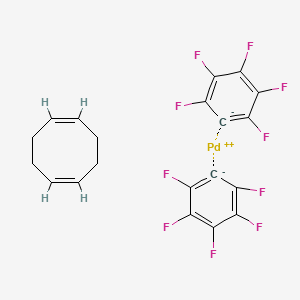
(2S)-Ethyl 4-fluoro-5-oxopyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-Ethyl 4-fluoro-5-oxopyrrolidine-2-carboxylate: is a fluorinated organic compound with a molecular formula of C7H10FNO3. This compound is part of the pyrrolidine family, characterized by a five-membered lactam ring. The presence of a fluorine atom and an ethyl ester group makes it a compound of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-Ethyl 4-fluoro-5-oxopyrrolidine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the appropriate pyrrolidine derivative.
Fluorination: Introduction of the fluorine atom is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilization of large-scale reactors to handle the starting materials and reagents.
Purification: Advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
(2S)-Ethyl 4-fluoro-5-oxopyrrolidine-2-carboxylate: has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and fluorinated compound development.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-Ethyl 4-fluoro-5-oxopyrrolidine-2-carboxylate involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, potentially affecting cellular processes like signal transduction and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,4R)-Methyl 4-fluoro-5-oxopyrrolidine-2-carboxylate
- (2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylate
Uniqueness
- Fluorine Position : The position of the fluorine atom in (2S)-Ethyl 4-fluoro-5-oxopyrrolidine-2-carboxylate provides unique reactivity and interaction profiles.
- Ethyl Ester Group : The presence of the ethyl ester group differentiates it from similar compounds with methyl ester groups, affecting its solubility and reactivity.
Propriétés
Numéro CAS |
7682-55-5 |
|---|---|
Formule moléculaire |
C7H10FNO3 |
Poids moléculaire |
175.16 g/mol |
Nom IUPAC |
ethyl (2S)-4-fluoro-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H10FNO3/c1-2-12-7(11)5-3-4(8)6(10)9-5/h4-5H,2-3H2,1H3,(H,9,10)/t4?,5-/m0/s1 |
Clé InChI |
ACMAOSQLXDCZMK-AKGZTFGVSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1CC(C(=O)N1)F |
SMILES canonique |
CCOC(=O)C1CC(C(=O)N1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


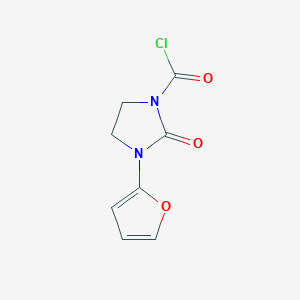
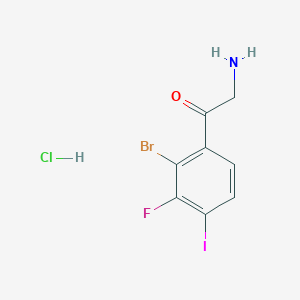
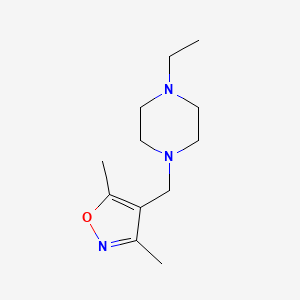
![2-(2-Ethoxybenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12871702.png)

![4-(pentan-3-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12871713.png)
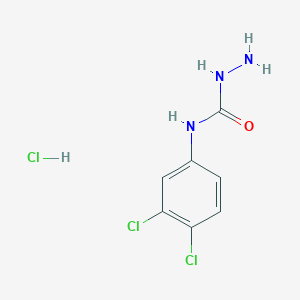
![4-Ethylbenzo[d]oxazole-2-carbaldehyde](/img/structure/B12871718.png)
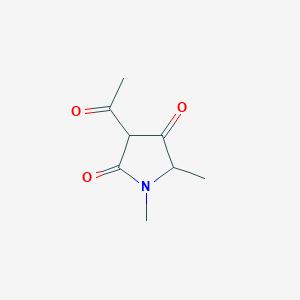
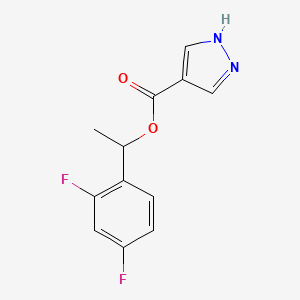
![6-Mercaptobenzo[d]oxazole-2-carbonitrile](/img/structure/B12871729.png)
